Obeticholic acid (6α-ethyl-chenodeoxycholic acid) is a semi-synthetic bile acid derivative [, , ]. It acts as a potent and selective agonist of the farnesoid X receptor (FXR) [, , , , , , , ]. FXR is a nuclear receptor highly expressed in the liver and intestine, playing a key role in regulating bile acid synthesis, lipid metabolism, glucose homeostasis, and inflammatory responses [, , , , , ]. Obeticholic acid has been investigated for its therapeutic potential in various liver diseases, including primary biliary cholangitis (PBC), non-alcoholic fatty liver disease (NAFLD), and portal hypertension [, , , , , , , , , , ].
Several methods have been reported for the synthesis of obeticholic acid. One common approach involves using chenodeoxycholic acid (CDCA) as a starting material []. The key steps typically include:
Different synthetic routes may employ variations in protecting groups, reagents, or reaction conditions. For example, 3,7-di(t-butyldimethylsiloxy)-6-ene-5β-cholan-24-oic acid methyl ester has been explored as an intermediate in the synthesis [].
Obeticholic acid exerts its biological effects primarily through activation of FXR [, , , , , , , ]. Upon binding to FXR, obeticholic acid induces a conformational change in the receptor, allowing it to heterodimerize with the retinoid X receptor (RXR) [, ]. This heterodimer binds to specific DNA sequences called FXR response elements (FXREs) located in the promoter regions of target genes, regulating their transcription [, ].
Obeticholic acid is a white to off-white crystalline powder []. It exhibits poor solubility in water, but is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) [, , ].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6